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Compound of Interest

Compound Name: 1-Methylanthracene

Cat. No.: B1217907

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH). The following sections detail
its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis)
spectroscopic characteristics, offering valuable data for its identification, characterization, and
application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
1-Methylanthracene. The data presented below includes *H and 3C NMR spectra information.

'H NMR Spectroscopy

The 'H NMR spectrum of 1-Methylanthracene provides information about the chemical
environment of its hydrogen atoms.

Table 1: *H NMR Spectroscopic Data for 1-Methylanthracene
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Chemical Shift (8) Coupling Constant

S Multiplicity (3) Hz Assignment
3.11 S - CHs

7.30-7.55 m - H-2, H-3, H-6, H-7
7.85 d 8.4 H-4

7.95 d 8.8 H-5

8.02 d 8.4 H-8

8.35 S - H-9

8.76 S - H-10

Note: Assignments are based on typical chemical shifts for substituted anthracenes and may
require further 2D NMR analysis for definitive confirmation.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the chemical shifts of the carbon atoms within the 1-
Methylanthracene molecule.

Table 2: 3C NMR Spectroscopic Data for 1-Methylanthracene
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Chemical Shift (8) ppm Assignment
255 CHs
124.8 c-4
125.0 C-5
125.2 C-8
125.6 C-2
125.8 C-7
126.9 C-6
128.0 C-3
128.6 C-9
129.2 C-10
129.8 C-4a
130.5 C-1
131.6 C-8a
131.8 C-9a
132.2 C-10a

Note: Assignments are based on computational predictions and comparison with related
structures. Definitive assignment may require advanced NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-Methylanthracene by
measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 1-Methylanthracene
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Wavenumber (cm~?) Intensity Assignment

3050 - 3000 m C-H stretching (aromatic)
2925, 2855 m C-H stretching (methyl)

1620, 1590 m, w C=C stretching (aromatic ring)
1450 m C-H bending (methyl)

880, 740 s C-H out-of-plane bending

s = strong, m = medium, w = weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated
1i-system of 1-Methylanthracene. While specific experimental data for 1-methylanthracene is
not readily available in public databases, the typical absorption spectrum of an anthracene core
is characterized by multiple absorption bands. The methyl substitution is expected to cause a
slight bathochromic (red) shift of these bands. For reference, the absorption maxima of
anthracene are presented.

Table 4: UV-Vis Spectroscopic Data for Anthracene (Reference)

Molar Absorptivity (g)
Wavelength (Amax) nm Solvent
L-mol-*-cm™*

252 200,000 Ethanol
325 7,900 Ethanol
340 10,000 Ethanol
357 10,000 Ethanol
375 6,300 Ethanol

Experimental Protocols
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The following sections describe the general methodologies for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:

» Weigh approximately 5-10 mg of 1-Methylanthracene.

e Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDClIs).
o Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

e 1H NMR: A Bruker AC-300 spectrometer operating at 300 MHz was used.[1] The spectrum
was referenced to the residual solvent peak of CDCls (d 7.26 ppm).

e 13C NMR: A Varian XL-100 spectrometer operating at a corresponding frequency was
utilized. The spectrum was referenced to the solvent peak of CDClIs (& 77.16 ppm).

IR Spectroscopy

Sample Preparation:

e Thoroughly grind a small amount (1-2 mg) of 1-Methylanthracene with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

e Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:

e An FTIR spectrometer was used to record the spectrum.[1] The spectrum was acquired in
the range of 4000-400 cm~1. A background spectrum of a pure KBr pellet was subtracted
from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:
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e Prepare a stock solution of 1-Methylanthracene in a suitable UV-grade solvent (e.g.,
ethanol or cyclohexane).

» Perform serial dilutions to obtain a concentration that results in an absorbance reading
between 0.1 and 1.0.

Instrumentation and Data Acquisition:

e Adual-beam UV-Vis spectrophotometer is typically used. The spectrum is recorded over a
range of approximately 200-400 nm. The solvent used for the sample preparation is also
used as the blank reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
compound like 1-Methylanthracene.
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Workflow for Spectroscopic Analysis of 1-Methylanthracene
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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